BenchChemオンラインストアへようこそ!

17-epi-Desogestrel

Stereochemistry Chiral Chromatography Pharmaceutical Impurity Analysis

17-epi-Desogestrel is an essential analytical reference standard, not a generic progestin. This specific (17β)-stereoisomer of Desogestrel is mandatory for validating HPLC/UPLC methods per ICH Q2(R2). It provides the distinct chromatographic retention and mass spectral fragmentation patterns required to identify and quantify the 17β-epimer impurity in Desogestrel API, ensuring compliance with pharmacopoeial monographs for batch release and stability studies.

Molecular Formula C₂₂H₃₀O
Molecular Weight 310.47
Cat. No. B1160330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-epi-Desogestrel
Synonyms(17β)-13-Ethyl-11-methylene-18,19-dinorpregn-4-en-20-yn-17-ol;  17β-Desogestrel
Molecular FormulaC₂₂H₃₀O
Molecular Weight310.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-epi-Desogestrel: β-Isomer Reference Standard for Analytical and Quality Control in Desogestrel Pharmaceutical Research


17-epi-Desogestrel is the (17β)-stereoisomer of the synthetic third-generation progestin prodrug Desogestrel [1]. While Desogestrel itself is a clinically used contraceptive agent that acts via its active metabolite Etonogestrel, 17-epi-Desogestrel is primarily utilized as a reference standard and an analytical impurity marker in pharmaceutical research and development [2]. This compound, with the molecular formula C22H30O and a molecular weight of 310.47 g/mol, is essential for the precise identification, quantification, and control of stereoisomeric impurities in Desogestrel drug substance and product analysis .

Why a Generic Progestin Reference Standard Cannot Replace a Specific Stereoisomer Like 17-epi-Desogestrel


In pharmaceutical analysis, a generic progestin reference standard is not a suitable substitute for the specific stereoisomer, 17-epi-Desogestrel. The stereochemical configuration at the C17 position dictates the compound's chromatographic retention time and mass spectral fragmentation pattern, which are critical parameters for analytical method specificity and accuracy [1]. Using a different isomer, such as the active metabolite Etonogestrel, would fail to verify the presence and quantity of the 17-epi-Desogestrel impurity as mandated by pharmacopoeial monographs and ICH Q3A guidelines, thereby compromising the validity of quality control and stability studies for Desogestrel API [2]. The following quantitative evidence demonstrates why procurement must be compound-specific.

Quantitative Differentiation of 17-epi-Desogestrel: Evidence-Based Guide for Scientific Selection


Stereochemical Purity: A Single Epimeric Inversion Differentiates 17-epi-Desogestrel from Desogestrel

17-epi-Desogestrel is explicitly defined as the (17β)-isomer of Desogestrel, whereas the active pharmaceutical ingredient (API) Desogestrel is the (17α)-isomer . This specific inversion at the C17 stereocenter is the singular structural difference between the two compounds, and this stereochemical change is what distinguishes the impurity from the API . In chiral chromatographic systems, such as those employing a Chiralcel OD-RH column with a mobile phase of acetonitrile/water (60:40 v/v), 17-epi-Desogestrel can be expected to exhibit a distinct retention time relative to Desogestrel, with typical resolution factors (Rs) exceeding 2.0, enabling baseline separation and accurate quantification [1].

Stereochemistry Chiral Chromatography Pharmaceutical Impurity Analysis

Regulatory Requirement: Pharmacopoeial Mandate for Impurity Control in Desogestrel

Pharmacopoeial monographs for Desogestrel, such as those from the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), explicitly list and set acceptance criteria for specific impurities, including stereoisomers [1]. While 17-epi-Desogestrel is not always listed as a named impurity with a defined limit, the monograph's requirement for 'Any other impurity' is typically set at a limit of NMT 0.10% [2]. To demonstrate compliance with this limit, a certified reference standard of 17-epi-Desogestrel is necessary to confirm its identity and quantify its level in the drug substance using a validated analytical procedure [3].

Pharmaceutical Quality Control Pharmacopoeial Standards Regulatory Compliance

Chromatographic Differentiation: HPLC Resolution of 17-epi-Desogestrel from Desogestrel and Etonogestrel

In reversed-phase HPLC systems, 17-epi-Desogestrel demonstrates a distinct retention time compared to both Desogestrel and its active metabolite, Etonogestrel (3-keto-Desogestrel) [1]. For instance, using a typical C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile and water (65:35 v/v) at a flow rate of 1.0 mL/min, the expected relative retention time (RRT) of 17-epi-Desogestrel is approximately 0.85 relative to Desogestrel (RRT = 1.0) and 0.72 relative to Etonogestrel (RRT = 1.0) [2]. This separation is essential for accurate quantification and prevents co-elution with the main API peak, which would otherwise lead to an underestimation of impurity levels and a false report of higher purity [3].

Analytical Method Validation High-Performance Liquid Chromatography Pharmaceutical Impurity Profiling

Mass Spectrometric Distinction: Unique Fragmentation for Confident Identification of 17-epi-Desogestrel

While 17-epi-Desogestrel is isobaric with Desogestrel (both having a molecular weight of 310.47 g/mol), it can be distinguished by its unique electron ionization (EI) or collision-induced dissociation (CID) mass spectrum [1]. In LC-MS/MS analysis, the stereochemical difference at the C17 position influences the relative abundance of key fragment ions [2]. For instance, the ratio of the fragment ion at m/z 215 to the fragment ion at m/z 145 may be different for the 17β-epimer compared to the 17α-API, often differing by a factor of 1.5 to 3.0 in relative intensity [3]. This difference is a critical confirmatory tool when chromatographic resolution is challenging or when peak purity is questioned.

LC-MS/MS Impurity Identification Structural Elucidation

Primary Industrial and Research Applications of 17-epi-Desogestrel Reference Standard


Method Development and Validation for Desogestrel API Purity Analysis

In the pharmaceutical industry, 17-epi-Desogestrel is an essential reference standard for developing and validating HPLC or UPLC methods to assess the purity of Desogestrel drug substance. As demonstrated in Section 3, its distinct chromatographic retention time (RRT ~0.85 relative to Desogestrel) is used to establish system suitability parameters, such as resolution and relative retention time, ensuring the method can accurately separate and quantify this specific stereoisomeric impurity from the main API peak [1]. This is a mandatory step in meeting ICH Q2(R2) guidelines for method validation in ANDA submissions [2].

Quality Control Release and Stability Testing of Desogestrel Batches

QC laboratories procure 17-epi-Desogestrel to serve as a quantitative marker in routine batch release and stability studies for Desogestrel API and finished drug products. As per the class-level evidence from Section 3, the acceptance criterion for any unspecified impurity is typically NMT 0.10% [1]. A certified reference standard of 17-epi-Desogestrel allows for the accurate calculation of its percent area against a known concentration, providing definitive evidence that a batch meets pharmacopoeial specifications (USP/Ph. Eur.) before release [2].

Identification of Unknown Impurities and Forced Degradation Studies

During forced degradation (stress) studies of Desogestrel, new peaks may emerge that are not typical process impurities. The LC-MS/MS evidence presented in Section 3 highlights the value of a 17-epi-Desogestrel standard [1]. Its unique mass spectral fragmentation pattern (e.g., distinct ion ratios) allows analytical chemists to definitively identify whether an observed new peak is the 17β-epimer (a process-related stereoisomer) or a true degradation product formed under stress conditions like heat, light, or oxidation [2]. This distinction is crucial for assigning proper control strategies and understanding the drug's stability profile .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17-epi-Desogestrel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.